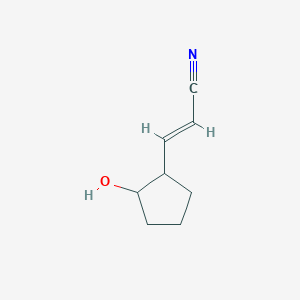
3-(2-Hydroxycyclopentyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxycyclopentyl)acrylonitrile is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxycyclopentyl)acrylonitrile typically involves the reaction of cyclopentanone with acrylonitrile in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the acrylonitrile. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated nitriles or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols can replace the cyano group, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated nitriles, amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(2-Hydroxycyclopentyl)acrylonitrile has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism by which 3-(2-Hydroxycyclopentyl)acrylonitrile exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the nitrile moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that further influence biological pathways.
Comparison with Similar Compounds
3-Hydroxy-2-aryl acrylate: This compound shares a similar acrylate structure but differs in the presence of an aryl group instead of a cyclopentyl ring.
2-Hydroxycyclopentyl methacrylate: Similar in having a hydroxycyclopentyl group, but with a methacrylate moiety instead of acrylonitrile.
Cyclopentylacetonitrile: Contains a cyclopentyl ring and a nitrile group but lacks the hydroxy and acrylate functionalities.
Uniqueness: 3-(2-Hydroxycyclopentyl)acrylonitrile is unique due to its combination of a hydroxy group, a cyclopentyl ring, and an acrylonitrile moiety. This structural arrangement imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-3-(2-hydroxycyclopentyl)prop-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h2,4,7-8,10H,1,3,5H2/b4-2+ |
InChI Key |
WFIHQHBRZCQQMQ-DUXPYHPUSA-N |
Isomeric SMILES |
C1CC(C(C1)O)/C=C/C#N |
Canonical SMILES |
C1CC(C(C1)O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


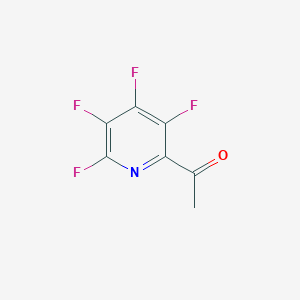
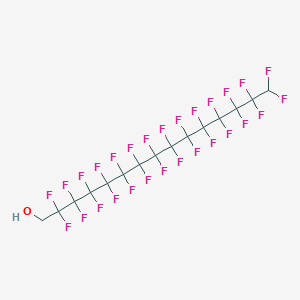
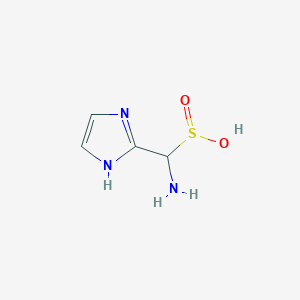
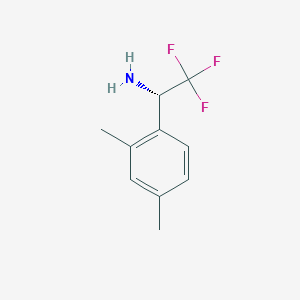
![N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15199562.png)
![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
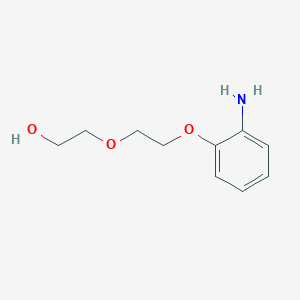
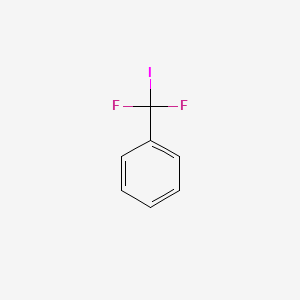
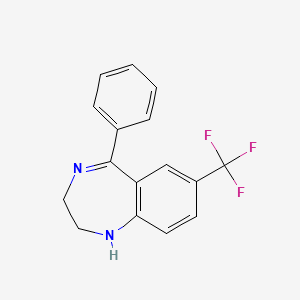
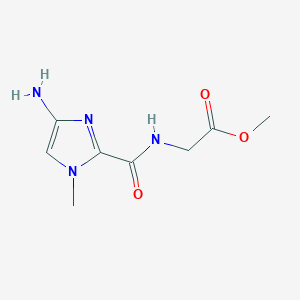
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)
![2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199612.png)

![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
